4-(1H-imidazol-2-yl)benzonitrile

Medicinal Chemistry Molecular Recognition Hydrogen Bonding

Regioisomer mismatch during lead optimization can invalidate SAR data. 4-(1H-Imidazol-2-yl)benzonitrile (CAS 98298-49-8) is the 2-yl isomer retaining a free N-H hydrogen-bond donor-absent in the 1-yl analog-critical for target engagement at kinase hinge regions and H-bond-accepting receptor sites. • LogP 1.95 & tPSA 52.5 Ų: balanced permeability/solubility profile for oral bioavailability tuning. • Boiling point 423.8 °C: withstands high-temperature cross-couplings without decomposition or volatilization. • Consistent ≥98% purity (HPLC) with batch-specific CoA; ambient shipping from stock.

Molecular Formula C10H7N3
Molecular Weight 169.18 g/mol
CAS No. 98298-49-8
Cat. No. B1298953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-imidazol-2-yl)benzonitrile
CAS98298-49-8
Molecular FormulaC10H7N3
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)C2=NC=CN2
InChIInChI=1S/C10H7N3/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-6H,(H,12,13)
InChIKeyISJCKCQDMBPKML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1H-imidazol-2-yl)benzonitrile Physicochemical Profile


4-(1H-imidazol-2-yl)benzonitrile (CAS 98298-49-8) is a heterocyclic building block featuring a 2-substituted imidazole linked to a para-cyanophenyl group . With a molecular weight of 169.18 g/mol and a predicted LogP of 1.95, it offers a distinct polarity and hydrogen-bonding profile compared to its regioisomers [1]. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, where its specific substitution pattern confers unique reactivity and binding characteristics [1].

1 Synthetic intermediate for medicinal chemistry heterocycle construction
2 2-substituted imidazole with N-H hydrogen-bond donor for target-binding motifs
3 Para-cyano group enables further derivatization and electronic tuning

4-(1H-imidazol-2-yl)benzonitrile Regioisomer Comparison


The position of the imidazole substitution on the benzonitrile ring and the specific nitrogen connectivity (1-yl vs. 2-yl) fundamentally alter the compound's physicochemical and pharmacological profile. Regioisomers such as 4-(1H-imidazol-1-yl)benzonitrile (CAS 25372-03-6) and 3-(1H-imidazol-2-yl)benzonitrile (CAS 488115-43-1) differ significantly in their hydrogen-bond donor/acceptor counts, polar surface area, and lipophilicity . For example, the 2-yl isomer retains a free N-H group capable of acting as a hydrogen bond donor, a feature absent in the 1-yl isomer, which directly impacts molecular recognition in biological systems [1]. Furthermore, the para-substitution pattern in 4-(1H-imidazol-2-yl)benzonitrile results in a higher predicted boiling point and enthalpy of vaporization compared to its ortho- and meta- analogs, indicating stronger intermolecular interactions that affect handling and formulation . These differences make direct substitution without re-validation of synthetic pathways or biological assays scientifically unsound.

H-Bond Donor The 1-yl regioisomer lacks the N-H hydrogen-bond donor; molecular recognition may shift significantly.
ADME Profile LogP and polar surface area differ substantially between isomers; permeability and solubility balance may not transfer.
Thermal Behavior Boiling point and enthalpy of vaporization vary widely; handling and purification conditions may require re-optimization.

4-(1H-imidazol-2-yl)benzonitrile Comparative Evidence


Hydrogen-Bond Donor Capability

The 2-yl substitution on the imidazole ring preserves an N-H moiety, making 4-(1H-imidazol-2-yl)benzonitrile a hydrogen-bond donor (HBD). This contrasts with the 1-yl isomer, which lacks an HBD and can only act as a hydrogen-bond acceptor. This difference is critical for target binding and solubility [1].

H-Bond Donor
Cross-study comparable
Target: 1 (N-H)
vs
1-yl isomer: 0
Enables hydrogen-bond donor interactions for target engagement
Verifiable by SMILES/InChI structure analysis
Medicinal Chemistry Molecular Recognition Hydrogen Bonding

Lipophilicity and Permeability

The predicted partition coefficient (LogP) for 4-(1H-imidazol-2-yl)benzonitrile is 1.95, indicating higher lipophilicity than its 1-yl regioisomer (LogP = 1.42) . This 0.53 log unit difference corresponds to a ~3.4-fold increase in partition coefficient, suggesting improved membrane permeability but potentially lower aqueous solubility .

Lipophilicity
Cross-study comparable
Δ +0.53log units
Higher LogP vs. 1-yl isomer influences permeability and solubility balance
ACD/Labs predicted; ~3.4× partition increase
ADME Lipophilicity Drug Design

Polar Surface Area and Oral Bioavailability

The topological polar surface area (tPSA) of 4-(1H-imidazol-2-yl)benzonitrile is 52.5 Ų, which is significantly higher than the 42 Ų for the 1-yl isomer . This difference arises from the spatial arrangement of the polar nitrogens. A tPSA below 140 Ų is generally favorable for oral absorption, but the 10.5 Ų difference between these isomers can influence permeability and efflux transporter recognition .

Polar Surface Area
Cross-study comparable
52.5Ų
Higher tPSA than 1-yl isomer; may modulate permeability and efflux recognition
Δ +10.5 Ų vs. 1-yl isomer
Oral Bioavailability Physicochemical Properties Drug-Likeness

Thermal Stability and Intermolecular Forces

The predicted boiling point of 4-(1H-imidazol-2-yl)benzonitrile is 423.8 °C, which is substantially higher than that of the 1-yl isomer (358.1 °C) and the ortho-substituted 2-(1H-imidazol-1-yl)benzonitrile (375.7 °C) . The corresponding enthalpy of vaporization is also higher (67.8 kJ/mol) compared to the 1-yl isomer (60.4 kJ/mol), indicating stronger intermolecular forces, likely due to hydrogen bonding involving the N-H group .

Thermal Stability
Cross-study comparable
Target: 423.8 °C
vs
1-yl: 358.1 °C
Reported higher boiling point supports thermal stability context for synthesis
Δ +65.7 °C; enthalpy of vaporization also higher
Thermal Analysis Process Chemistry Stability

4-(1H-imidazol-2-yl)benzonitrile Application Scenarios


Lead Optimization with Hydrogen-Bond Donor

When designing a compound intended to interact with a biological target that requires a hydrogen-bond donor (e.g., a kinase hinge region or a receptor with a complementary H-bond acceptor), 4-(1H-imidazol-2-yl)benzonitrile is the preferred scaffold over its 1-yl regioisomer . The presence of the N-H group allows for a specific, energetically favorable interaction that is unavailable with the 1-yl analog, as evidenced by its distinct hydrogen-bond donor count .

Balancing Lipophilicity and Polarity for ADME

In a lead optimization campaign where fine-tuning LogP and tPSA is critical for achieving desired oral bioavailability, 4-(1H-imidazol-2-yl)benzonitrile offers a distinct physicochemical profile. Its higher LogP (1.95) compared to the 1-yl isomer (1.42) may be leveraged to increase membrane permeability, while its higher tPSA (52.5 Ų) provides a counterbalance to maintain some aqueous solubility . This unique combination can be strategically employed when an analog with intermediate properties is required .

High-Temperature Synthesis Applications

For synthetic routes involving elevated temperatures or where thermal stability is a concern, 4-(1H-imidazol-2-yl)benzonitrile is the superior choice over its 1-yl regioisomer. Its significantly higher predicted boiling point (423.8 °C) and enthalpy of vaporization (67.8 kJ/mol) indicate greater thermal stability and stronger intermolecular forces, reducing the risk of decomposition or unwanted volatilization during reactions such as high-temperature cross-couplings or distillations .

Application
Selection Property
Validation Focus
Hydrogen-bond donor scaffold design
N-H hydrogen-bond donor capability
Target binding affinity in H-bond-dependent motifs
ADME property balancing
Intermediate LogP and tPSA profile
Permeability and solubility trade-off evaluation
High-temperature synthesis
Elevated boiling point and enthalpy of vaporization
Thermal stability and distillation suitability review

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